Vortioxetine Hydrobromide is a hydrobromide salt form of vortioxetine, a serotonin (5-HT) modulator and stimulator (SMS), with antidepressant activity. Vortioxetine inhibits the reuptake of serotonin and norepinephrine from the synaptic cleft and acts variably as a serotonin receptor agonist (5-HT1A), partial agonist (5-HT1B) or antagonist (5-HT3, 5-HT1D and 5-HT7). It is not clear how this agent's purported multimodal mechanism of action contributes to its antidepressant effect; however, it is presumed to increase the synaptic availability of serotonin and norepinephrine.
A piperazine derivative that acts as a serotonin reuptake inhibitor, as a 5-HT3 receptor antagonist, and 5-HT1A receptor agonist. It is used for the treatment of anxiety and depression.
See also: Vortioxetine (has active moiety).
Vortioxetine hydrobromide
CAS No.: 960203-27-4
Cat. No.: VC0546870
Molecular Formula: C18H23BrN2S
Molecular Weight: 379.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 960203-27-4 |
---|---|
Molecular Formula | C18H23BrN2S |
Molecular Weight | 379.4 g/mol |
IUPAC Name | 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide |
Standard InChI | InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H |
Standard InChI Key | VNGRUFUIHGGOOM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br |
Canonical SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br |
Appearance | White to off-white solid powder |
Chemical Properties and Structure
Vortioxetine hydrobromide is chemically designated as 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine monohydrobromide . The compound has specific identifiers and physical characteristics that define its pharmaceutical profile:
Chemical Identifiers
Vortioxetine exists in two forms: the base form and the hydrobromide salt. The base form has a CAS number of 508233-74-7, while the hydrobromide salt form has a CAS number of 960203-27-4 . The molecular formula for vortioxetine hydrobromide is C₁₈H₂₂N₂S·HBr, with a relative molecular mass of 379.36 for the hydrobromide form and 298.45 for the base form .
Physical Properties
Vortioxetine hydrobromide appears as a white to very slightly beige powder that is non-chiral in nature . It demonstrates slight solubility in water, with ambient temperature solubility equivalent to approximately 1.3 mg base/mL at a pH of 5.5 in a saturated solution . At physiological pH (7.4), the solubility decreases to approximately 50 μg base/mL . The compound has dissociation constants (pKa) of 9.1 (± 0.1) and 3.0 (± 0.2), which influence its absorption and distribution properties within the body .
Pharmacology and Mechanism of Action
Vortioxetine possesses a unique pharmacological profile that distinguishes it from traditional antidepressants through its multimodal activity.
Primary Mechanism
The mechanism of action of vortioxetine is attributed to its multimodal activity, which combines two pharmacological modes of action: direct modulation of receptor activity and inhibition of the serotonin transporter . In vitro studies have demonstrated that vortioxetine functions as a 5-HT₃, 5-HT₇, and 5-HT₁ᴅ receptor antagonist, a 5-HT₁ʙ receptor partial agonist, a 5-HT₁ᴀ receptor agonist, and an inhibitor of the 5-HT transporter (5-HTT) .
Neurotransmitter Modulation
The complex interaction between vortioxetine's multiple targets leads to the modulation of neurotransmission across several systems, including serotonin, norepinephrine, dopamine, histamine, acetylcholine, gamma-aminobutyric acid (GABA), and glutamate systems within the forebrain . This multimodal action is believed to be responsible for the compound's antidepressant effects.
Receptor Occupancy
In human studies using positron emission tomography (PET) with 5-HTT ligands, the mean 5-HT transporter occupancy in specific brain regions was found to be approximately 50% at 5 mg/day, 65% at 10 mg/day, and increased at higher doses . This dose-dependent occupancy correlates with the clinical efficacy observed in treatment.
Pharmacokinetics
The pharmacokinetic profile of vortioxetine hydrobromide has been well-characterized through multiple studies, providing insights into its absorption, distribution, metabolism, and elimination.
Absorption and Distribution
Vortioxetine has an absolute bioavailability of 75%, reaching maximum plasma concentration (Tmax) in 7-11 hours . The compound follows linear and time-independent pharmacokinetics within the studied dose range . Steady-state plasma concentrations are typically achieved in approximately two weeks of daily administration .
Elimination
The mean elimination half-life of vortioxetine is approximately 66 hours, with an oral clearance of 33 L/h based on population pharmacokinetic analysis in healthy volunteers . Approximately two-thirds of the inactive metabolites are excreted in urine, with the remaining one-third eliminated in feces . Only negligible amounts of unchanged vortioxetine are excreted in feces .
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Vortioxetine Hydrobromide
Parameter | Value |
---|---|
Absolute Bioavailability | 75% |
Time to Peak Concentration (Tmax) | 7-11 hours |
Elimination Half-life | 66 hours |
Oral Clearance | 33 L/h |
Protein Binding | Not specified in available data |
Time to Steady State | Approximately 2 weeks |
Metabolism | Primarily via CYP2D6 |
Excretion | 2/3 in urine, 1/3 in feces (as metabolites) |
Clinical Applications
Vortioxetine hydrobromide has established clinical applications based on extensive research and regulatory approvals.
Approved Indications
The primary approved indication for vortioxetine hydrobromide is the treatment of Major Depressive Disorder (MDD) in adults . MDD is characterized by persistent feelings of sadness, hopelessness, and loss of interest in activities, significantly impacting daily functioning including work, study, eating, sleeping, and enjoyment of previously pleasurable activities .
Efficacy Profile
In animal models, vortioxetine demonstrates both antidepressant and anxiolytic-like effects, showing efficacy in tests such as forced swim, conditioned fear-induced vocalization, social interaction, marble burying, and novelty-induced suppression of feeding tests . Additionally, it shows effectiveness in models predictive of enhanced cognitive function, including contextual fear conditioning and performance in novel object recognition and Y-maze spontaneous alternation tests .
Formulations and Dosage
Vortioxetine hydrobromide is available in multiple formulations designed to meet different patient needs.
Available Formulations
The medication is primarily available in two forms:
-
Traditional tablets: Marketed under the brand name Trintellix (formerly Brintellix)
-
Orally Disintegrating Tablets (ODT): A newer formulation called SF001 ODT, which can be taken with or without water
Dosage Strengths
Brintellix film-coated tablets contain various excipients including mannitol, microcrystalline cellulose, hydroxypropylcellulose, sodium starch glycollate type A, magnesium stearate, hypromellose, titanium dioxide, Macrogol 400, and iron oxide in different colors depending on the dosage strength . The formulation is free from lactose, gluten, sucrose, tartrazine, and other azo dyes .
Dosage Recommendations
The standard dose of vortioxetine is 20 mg, though tablets are available in multiple strengths to allow for dose adjustment . For elderly patients (≥65 years), the recommended starting dose is 5 mg once daily due to increased exposure in this population .
Bioequivalence Studies
Multiple bioequivalence studies have been conducted to compare different formulations of vortioxetine hydrobromide.
Comparing Generic and Original Formulations
A randomized, open-label, two-formulation, single-dose, two-period crossover bioequivalence study was conducted comparing generic vortioxetine hydrobromide tablets developed by CSPC Ouyi Pharmaceutical Co., Ltd. to the reference product Brintellix® from Lundbeck A/S . The study was performed under both fasting and fed conditions with 32 subjects per study arm .
Study Design and Methods
In the bioequivalence study, eligible healthy Chinese subjects received a single 10-mg dose of either the test or reference vortioxetine hydrobromide tablet, followed by a 28-day washout interval between periods . Serial blood samples were collected up to 72 hours after administration in each period, and plasma concentrations of vortioxetine were measured using validated methods .
Pharmacokinetic Analysis
The pharmacokinetic parameters were calculated using non-compartmental methods with Phoenix WinNonlin software . The parameters measured included peak concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve truncated at 72 hours (AUC0-72h), elimination rate constant (λz), and half-life (T1/2) .
Bioequivalence Results
Table 2: Bioequivalence Parameters Comparing Test and Reference Formulations
Condition | Parameter | Geometric Mean Ratio (Test/Reference) 90% CI | Bioequivalence Range |
---|---|---|---|
Fasting | Cmax | 96.44–105.81% | 80.00–125.00% |
Fasting | AUC0-72h | 97.94–105.05% | 80.00–125.00% |
Fed | Cmax | 93.92–104.15% | 80.00–125.00% |
Fed | AUC0-72h | 96.67–102.55% | 80.00–125.00% |
In the bioequivalence studies, both the test and reference formulations of vortioxetine hydrobromide were reported to be well-tolerated, with no serious adverse events related to the study drug .
Post-Marketing Surveillance
Special Populations
The pharmacokinetic profile of vortioxetine hydrobromide has been studied in various special populations to guide appropriate dosing recommendations.
Elderly Patients
In elderly healthy subjects (aged ≥65 years), the exposure to vortioxetine increased up to 27% (Cmax and AUC) compared to young healthy control subjects (aged ≤45 years) after multiple doses of 10 mg/day . Based on these findings, the recommended starting dose for patients ≥65 years of age is 5 mg vortioxetine once daily .
Renal Impairment
Following a single dose of 10 mg vortioxetine, renal impairment caused modest exposure increases (up to 11%) compared to healthy matched controls . In patients with end-stage renal disease, only a small fraction of vortioxetine was lost during the dialysis process (AUC and Cmax were 13% and 27% lower) . No dose adjustment is needed for patients with renal impairment .
Hepatic Impairment
No significant impact of mild or moderate hepatic impairment was observed on the pharmacokinetics of vortioxetine following a single 10 mg dose, with changes in AUC less than 10% . No dose adjustment is needed for patients with mild or moderate hepatic impairment .
CYP2D6 Poor Metabolizers
The plasma concentration of vortioxetine was approximately two times higher in CYP2D6 poor metabolizers than in extensive metabolizers . Despite this difference, no dose adjustment is deemed necessary based on CYP2D6 metabolizer status .
Gender Differences
Systemic exposures of vortioxetine are similar between males and females of comparable body size, and no dose adjustment is needed based on gender .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume